(S)-4-Hydroxy-5-methyl-2-hexanone

Catalog No.
S1951128
CAS No.
M.F
C7H14O2
M. Wt
130.18 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-4-Hydroxy-5-methyl-2-hexanone

Product Name

(S)-4-Hydroxy-5-methyl-2-hexanone

IUPAC Name

(4S)-4-hydroxy-5-methylhexan-2-one

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

InChI

InChI=1S/C7H14O2/c1-5(2)7(9)4-6(3)8/h5,7,9H,4H2,1-3H3/t7-/m0/s1

InChI Key

BXQODTBLKZARFD-ZETCQYMHSA-N

SMILES

CC(C)C(CC(=O)C)O

Canonical SMILES

CC(C)C(CC(=O)C)O

Isomeric SMILES

CC(C)[C@H](CC(=O)C)O

(S)-4-Hydroxy-5-methyl-2-hexanone, with the molecular formula C7_7H14_{14}O2_2 and a CAS number of 65651-63-0, is a chiral ketone that has garnered interest in various fields, including organic synthesis and flavor chemistry. This compound features a hydroxyl group and a methyl group on a hexanone backbone, contributing to its unique properties and potential applications. It exists as a colorless liquid with a pleasant odor, making it suitable for use as a flavoring agent in food products and as an intermediate in asymmetric synthesis processes .

Due to its functional groups. Notably, it can undergo:

  • Aldol Reactions: The compound can serve as a nucleophile in aldol reactions, where it reacts with aldehydes or other ketones to form larger β-hydroxy ketones or aldehydes .
  • Reduction Reactions: The ketone group can be reduced to form secondary alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Oxidation Reactions: The alcohol functionality can be oxidized to form ketones or aldehydes depending on the reaction conditions employed.

These reactions highlight the versatility of (S)-4-Hydroxy-5-methyl-2-hexanone in synthetic organic chemistry.

Several methods exist for synthesizing (S)-4-Hydroxy-5-methyl-2-hexanone:

  • Asymmetric Aldol Reaction: One common approach involves the asymmetric aldol reaction of isobutyraldehyde with acetone, utilizing chiral catalysts to produce the desired enantiomer selectively. This method emphasizes high optical yields and purity .
  • Direct Synthesis from Precursor Compounds: Another method includes the direct synthesis from precursor compounds through various reaction pathways, including condensation and reduction techniques.

These synthetic routes are significant for producing the compound in both academic research and industrial applications.

(S)-4-Hydroxy-5-methyl-2-hexanone has several notable applications:

  • Flavoring Agent: Its pleasant aroma makes it suitable for use in food and beverage industries.
  • Intermediate in Organic Synthesis: The compound serves as an important intermediate for synthesizing pharmaceuticals and other fine chemicals due to its chiral nature.
  • Research Tool: It is used in laboratories for studying reaction mechanisms involving chiral compounds and their biological interactions .

(S)-4-Hydroxy-5-methyl-2-hexanone shares similarities with several related compounds, including:

Compound NameMolecular FormulaKey Characteristics
4-Hydroxy-2-pentanoneC5_5H10_10OA simpler ketone with similar functional groups
3-Hydroxybutyric acidC4_4H8_8O3_3A hydroxy acid that can participate in similar reactions
3-Methylbutan-2-oneC5_5H10_10OA branched ketone without hydroxyl functionality

The uniqueness of (S)-4-Hydroxy-5-methyl-2-hexanone lies in its specific stereochemistry and functional groups, which confer distinct properties and reactivity compared to these similar compounds. Its application as a chiral building block further distinguishes it within this group.

XLogP3

0.6

Dates

Last modified: 07-22-2023

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